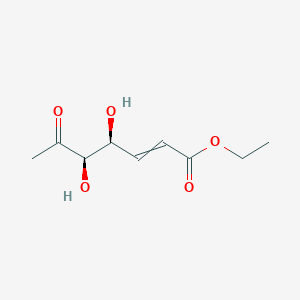
ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El etilo (4S,5R)-4,5-dihidroxi-6-oxohept-2-enoato es un compuesto orgánico caracterizado por su estereoquímica única y grupos funcionales. Este compuesto es notable por sus posibles aplicaciones en diversos campos, como la química, la biología y la medicina. Su estructura incluye dos grupos hidroxilo, una cetona y un éster, lo que lo convierte en una molécula versátil para fines sintéticos y analíticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación de etilo (4S,5R)-4,5-dihidroxi-6-oxohept-2-enoato normalmente implica la apertura enantioselectiva de cicloanhídridos con alcoholes en presencia de catalizadores quirales. Un método común utiliza 9-epiquininurea como catalizador para lograr un alto rendimiento y estereoselectividad a temperatura ambiente . Este método asegura la configuración deseada (4S,5R) del producto.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando procesos catalíticos enantioselectivos similares. La escalabilidad de las condiciones de reacción, como la temperatura y la concentración del catalizador, es crucial para mantener la eficiencia y la estereoselectividad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El etilo (4S,5R)-4,5-dihidroxi-6-oxohept-2-enoato puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o ácidos carboxílicos.
Reducción: El grupo cetona se puede reducir para formar alcoholes secundarios.
Sustitución: El grupo éster puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los alcoholes pueden reaccionar con el grupo éster en condiciones básicas o ácidas.
Productos principales
Oxidación: Formación de ácidos carboxílicos o dicetonas.
Reducción: Formación de alcoholes secundarios.
Sustitución: Formación de amidas o ésteres con diferentes grupos alquilo o arilo.
Aplicaciones Científicas De Investigación
El etilo (4S,5R)-4,5-dihidroxi-6-oxohept-2-enoato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción quiral en la síntesis de moléculas orgánicas complejas.
Biología: Se investiga su posible papel en las vías metabólicas y las interacciones enzimáticas.
Medicina: Se explora su posible efecto terapéutico y como precursor en la síntesis de fármacos.
Industria: Se utiliza en la producción de productos químicos finos y como intermedio en varios procesos químicos
Mecanismo De Acción
El mecanismo por el cual el etilo (4S,5R)-4,5-dihidroxi-6-oxohept-2-enoato ejerce sus efectos implica su interacción con objetivos moleculares específicos. Los grupos hidroxilo y cetona pueden formar puentes de hidrógeno e interactuar con los sitios activos de las enzimas, influyendo en su actividad. El grupo éster puede sufrir hidrólisis, liberando los componentes activos que participan en las vías bioquímicas .
Comparación Con Compuestos Similares
Compuestos similares
Carbonato de etilo (2Z,4S,5R)-4-hidroxi-3,5-dimetil-6-oxo-2-octen-1-ilo: Comparte grupos funcionales similares, pero difiere en la longitud de la cadena de carbono y el patrón de sustitución.
N-{[(2R,4S,5R)-5-Etil-1-azabiciclo[2.2.2]oct-2-il]metil}-2-furamida: Contiene una estereoquímica similar, pero tiene una estructura central y grupos funcionales diferentes.
Singularidad
El etilo (4S,5R)-4,5-dihidroxi-6-oxohept-2-enoato es único debido a su estereoquímica específica y la combinación de grupos funcionales, que confieren perfiles de reactividad e interacción distintos en comparación con otros compuestos similares. Esta singularidad lo hace valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Número CAS |
919090-65-6 |
|---|---|
Fórmula molecular |
C9H14O5 |
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate |
InChI |
InChI=1S/C9H14O5/c1-3-14-8(12)5-4-7(11)9(13)6(2)10/h4-5,7,9,11,13H,3H2,1-2H3/t7-,9-/m0/s1 |
Clave InChI |
QZGJYKXWWNQJNC-CBAPKCEASA-N |
SMILES isomérico |
CCOC(=O)C=C[C@@H]([C@H](C(=O)C)O)O |
SMILES canónico |
CCOC(=O)C=CC(C(C(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















